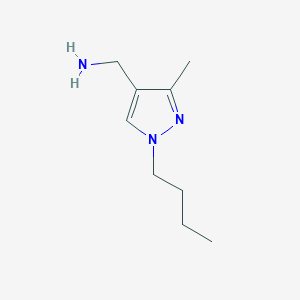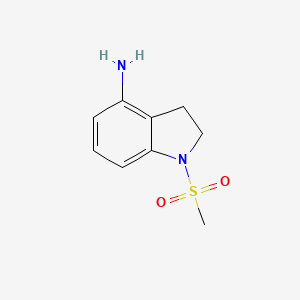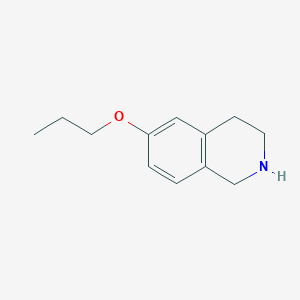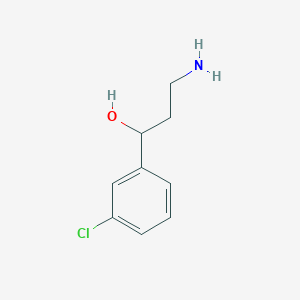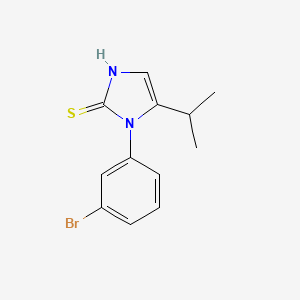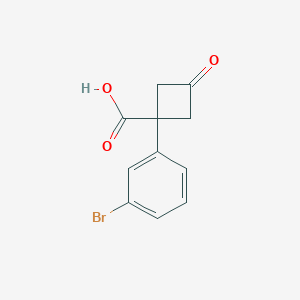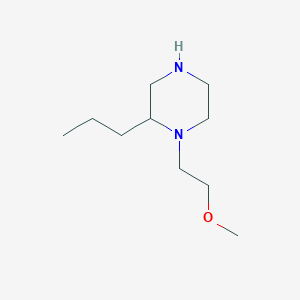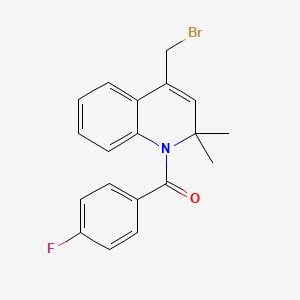
4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline, or 4-Br-1-FB-2,2-DM-1,2-DHQ, is a heterocyclic compound that has been studied for its potential applications in scientific research. 4-Br-1-FB-2,2-DM-1,2-DHQ is a member of the quinoline class of compounds, which are characterized by a fused six-membered ring system with two nitrogen atoms. 4-Br-1-FB-2,2-DM-1,2-DHQ has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
4-Br-1-FB-2,2-DM-1,2-DHQ has been studied for its potential applications in scientific research. 4-Br-1-FB-2,2-DM-1,2-DHQ has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied for its potential use in the treatment of cancer and other diseases. Additionally, 4-Br-1-FB-2,2-DM-1,2-DHQ has been studied for its potential applications in the development of new drugs and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 4-Br-1-FB-2,2-DM-1,2-DHQ is not yet fully understood. However, it is believed that 4-Br-1-FB-2,2-DM-1,2-DHQ may act as an antagonist at the G-protein coupled receptor, which is involved in the regulation of cell signaling pathways. Additionally, 4-Br-1-FB-2,2-DM-1,2-DHQ may act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
4-Br-1-FB-2,2-DM-1,2-DHQ has been studied for its biochemical and physiological effects. In vitro studies have found that 4-Br-1-FB-2,2-DM-1,2-DHQ has anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 4-Br-1-FB-2,2-DM-1,2-DHQ has been found to inhibit the growth of various types of cancer cells. In vivo studies have found that 4-Br-1-FB-2,2-DM-1,2-DHQ has anti-inflammatory, anti-cancer, and anti-microbial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Br-1-FB-2,2-DM-1,2-DHQ has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is a stable molecule, which makes it suitable for use in long-term experiments. However, 4-Br-1-FB-2,2-DM-1,2-DHQ is not water-soluble, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 4-Br-1-FB
Métodos De Síntesis
4-Br-1-FB-2,2-DM-1,2-DHQ can be synthesized through a three-step process. First, 4-bromobenzaldehyde is reacted with 2,2-dimethyl-1,2-dihydroquinoline in the presence of a base such as sodium carbonate and a catalyst such as pyridine. This reaction yields 4-(bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline. Second, the intermediate compound is reacted with a base such as sodium carbonate and a catalyst such as pyridine to yield 4-(bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline. Finally, the intermediate compound is reacted with a base such as sodium carbonate and a catalyst such as pyridine to yield the desired product.
Propiedades
IUPAC Name |
[4-(bromomethyl)-2,2-dimethylquinolin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrFNO/c1-19(2)11-14(12-20)16-5-3-4-6-17(16)22(19)18(23)13-7-9-15(21)10-8-13/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXWQCJXFAZGGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

